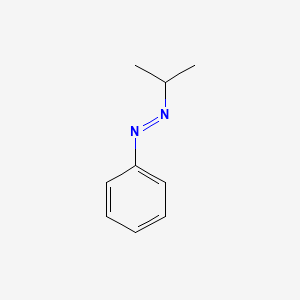

(E)-1-Phenyl-2-(propan-2-yl)diazene

Description

Structure

3D Structure

Properties

CAS No. |

1075-73-6 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

phenyl(propan-2-yl)diazene |

InChI |

InChI=1S/C9H12N2/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

LSRGSUHWUKKUNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N=NC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 1 Phenyl 2 Propan 2 Yl Diazene and Its Analogues

Mechanistic Pathways of Diazene (B1210634) Bond Formation

The formation of the characteristic N=N double bond of diazenes can be achieved through several mechanistic pathways. A prevalent method involves the oxidation of hydrazine (B178648) derivatives. For instance, the synthesis of N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide, a related precursor, highlights the stability of the hydrazinecarboxamide moiety which is nearly planar. researchgate.netnih.gov This planarity is crucial for the subsequent oxidation step to form the diazene bond.

Another significant pathway is the coupling of primary amines. Recent advancements have demonstrated the synthesis of 1,2-disubstituted diazenes via the anodic oxidation of sulfamides, which are readily prepared from primary amines. acs.org This electrochemical approach circumvents the need for harsh chemical oxidants. The reaction is believed to proceed through the formation of a sulfamide (B24259) radical cation, followed by N-S bond cleavage and subsequent dimerization of the resulting amino radicals to form the diazene linkage.

Theoretical studies have also shed light on the isomerization and decomposition pathways of diazenes. acs.org The stability of the (E)-isomer over the (Z)-isomer is a key consideration in synthetic design. The mechanism of isomerization often involves either a torsional or an inversional pathway, with the energy barrier between the two isomers being a critical factor. acs.org

Optimization of Synthetic Routes for Stereoselective (E)-Isomer Synthesis

Achieving high stereoselectivity for the (E)-isomer is a primary goal in diazene synthesis. The inherent thermodynamic stability of the (E)-isomer is often exploited, but kinetic control can also be employed to favor its formation.

One strategy involves the careful selection of reaction conditions. For example, in the palladium-catalyzed alkoxycarbonylation of 1,3-diynes to form conjugated dienes, the choice of ligand was crucial for achieving high stereoselectivity. nih.gov A similar principle can be applied to diazene synthesis, where the ligand on a metal catalyst can influence the stereochemical outcome of the coupling reaction.

The synthesis of (E)- and (Z)-isocyanoalkenes through the sequential cross-coupling of vinyl iodides with formamide (B127407) and subsequent dehydration demonstrates a powerful method for stereoselective synthesis. nsf.govnih.gov The key to this approach is a rapid copper-catalyzed coupling that minimizes isomerization of the intermediate vinyl formamide, thus preserving the stereochemistry of the starting vinyl iodide in the final product. nsf.govnih.gov This methodology highlights the importance of reaction kinetics in controlling stereoselectivity.

Furthermore, stereodivergent synthesis provides a powerful tool for accessing different stereoisomers from a common starting material. ua.es By carefully choosing reagents and reaction pathways, it is possible to selectively produce either the (E) or (Z) isomer.

| Starting Material | Reagent/Catalyst | Key Feature for (E)-Selectivity | Reference |

| N,N'-disubstituted sulfamides | Anodic Oxidation | Mild electrochemical conditions | acs.org |

| Vinyl Iodides | Cu(I)I / trans-N,N'-dimethyl-1,2-cyclohexanediamine | Rapid coupling minimizing isomerization | nsf.govnih.gov |

| 1,3-Diynes | Pd-catalyst with specific ligand | Ligand-controlled stereochemistry | nih.gov |

Exploration of Novel Catalytic and Reagent-Based Approaches

The development of novel catalysts and reagents is continuously advancing the field of diazene synthesis. A significant breakthrough is the catalytic direct synthesis of aliphatic diazenes from sterically hindered α-tertiary amines. nih.gov This method exhibits broad functional group tolerance and allows for the rapid synthesis of highly congested diazenes that were previously difficult to access. nih.gov

Electrochemical methods are also at the forefront of innovation. A unified synthesis of diazenes from primary amines has been developed using a combination of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and electrochemistry. acs.org This strategy allows for the modular and sustainable synthesis of a variety of diazenes under mild conditions. acs.org

Furthermore, copper-catalyzed N-N coupling has been demonstrated as an effective method. nih.govnih.gov This approach is a key step in a formal electrochemical synthesis of hydrazine from ammonia (B1221849), where benzophenone (B1666685) imine is used as an ammonia surrogate. nih.govnih.gov The copper catalyst facilitates the oxidative N-N coupling, showcasing the potential of transition metal catalysis in diazene synthesis.

Electrochemical Synthesis Strategies for Diazene Structures

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for constructing diazene structures. Anodic oxidation of N,N'-disubstituted sulfamides has emerged as a versatile method for preparing both symmetrical and unsymmetrical diazenes. acs.org This approach avoids the use of chemical oxidants and provides a sustainable route to these compounds. acs.org

The electrochemical oxidative N-N coupling of benzophenone imine, an ammonia surrogate, has been explored through three different strategies: a proton-coupled electron-transfer process, an iodine-mediated reaction, and a copper-catalyzed process. nih.govnih.gov Analysis of these methods revealed that the copper- and iodine-mediated processes have significantly lower overpotentials, making them more energy-efficient. nih.govnih.gov

Electrochemical methods have also been employed for the site-selective functionalization of azobenzenes, a class of diaryl diazenes. nih.gov This demonstrates the ability of electrochemistry to not only form the diazene bond but also to modify the resulting molecule with high precision.

| Electrochemical Method | Substrate | Key Advantage | Reference |

| Anodic Oxidation | N,N'-disubstituted sulfamides | Sustainable, avoids chemical oxidants | acs.org |

| Oxidative N-N Coupling | Benzophenone imine | Low overpotential with Cu or I mediation | nih.govnih.gov |

| Site-Selective Alkylation | Azobenzenes | High regioselectivity | nih.gov |

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Probing

Deuterated and isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. x-chemrx.com The synthesis of deuterated analogues of (E)-1-Phenyl-2-(propan-2-yl)diazene can provide insights into the kinetic isotope effect of various synthetic transformations, helping to pinpoint the rate-determining step and the nature of transition states.

Several methods for deuterium (B1214612) labeling are available. One approach involves the use of deuterated starting materials. For instance, the synthesis of deuterated aldehydes and their use in multicomponent reactions can lead to a variety of deuterated products. beilstein-journals.org Similarly, a method for preparing deuterated isonitriles has been developed. beilstein-journals.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of E 1 Phenyl 2 Propan 2 Yl Diazene

Thermolytic Decomposition Pathways and Radical Generation Kinetics

The thermal decomposition of azo compounds, including (E)-1-phenyl-2-(propan-2-yl)diazene, is a well-established method for generating free radicals. nih.govnih.gov Upon heating, the carbon-nitrogen bonds within the azo linkage cleave, releasing a molecule of nitrogen gas and producing a pair of radicals. nih.gov For this compound, this process yields a phenyl radical and an isopropyl radical.

The kinetics of this decomposition are typically first-order and are influenced by the stability of the generated radicals. The thermal stability of diazo compounds can be assessed using techniques like differential scanning calorimetry (DSC), which shows a distinct exothermic decomposition. nih.gov The decomposition of aliphatic azo compounds is a key process for initiating radical polymerizations. nih.gov

The general mechanism for the thermolytic decomposition can be represented as:

Ph-N=N-CH(CH₃)₂ → Ph• + N₂ + •CH(CH₃)₂

Table 1: General Parameters for Thermal Decomposition of Azo Compounds

| Parameter | Description | General Trend/Significance |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition. | Lower Ea values indicate lower thermal stability. nih.gov |

| Enthalpy of Decomposition (ΔHD) | The heat released during decomposition. | A significant exothermic value indicates a highly energetic decomposition. nih.gov |

| Rate Constant (k) | A measure of the reaction rate at a given temperature. | Increases with temperature following the Arrhenius equation. |

| TD24 | The maximum recommended process temperature to avoid decomposition. | An important safety parameter in industrial applications. nih.gov |

Radical Scavenging Studies and Intermolecular Reaction Mechanisms

The radicals generated from the thermolysis of this compound are highly reactive species that can participate in various intermolecular reactions. The study of these reactions often involves the use of radical scavengers, which are molecules that can react with and "trap" the transient radicals, allowing for their detection and characterization.

Common radical scavenging mechanisms include hydrogen atom transfer (HAT), radical adduct formation (RAF), and single electron transfer (SET). nih.govnih.gov The dominant mechanism is dependent on the nature of the radical, the scavenger, and the reaction medium. nih.govnih.gov For instance, phenothiazine (B1677639) and its derivatives are effective radical scavengers, and their efficiency is influenced by the reaction environment (aqueous vs. lipid). nih.govphyschemres.org

The phenyl and isopropyl radicals produced from this compound can undergo a variety of intermolecular reactions, including:

Addition to unsaturated bonds: The radicals can add to alkenes and alkynes, initiating polymerization or leading to the formation of new carbon-carbon bonds. nih.govrsc.org

Hydrogen abstraction: The radicals can abstract hydrogen atoms from solvent molecules or other substrates, leading to the formation of benzene (B151609) and propane, respectively.

Reaction with radical scavengers: As mentioned, they react readily with radical traps like thiols or stable radicals like TEMPO.

Electron Transfer Processes and Redox Chemistry

Electron transfer (ET) represents another significant reaction pathway for diazenes and their derivatives. Both oxidation and reduction processes can occur, leading to the formation of radical ions which can then undergo further reactions.

The electrochemical reduction of aryldiazonium salts, which are related to diazenes, proceeds via the formation of aryl radicals through a one-electron transfer. wangresearchgroup.org These radicals can then engage in subsequent reactions. The redox properties of such compounds can be investigated using techniques like cyclic voltammetry, which can reveal the potentials at which electron transfer occurs and the stability of the resulting radical ions. nih.gov

For this compound, electron transfer can be initiated either electrochemically or photochemically. rsc.org The process can be generalized as:

Oxidation: Ph-N=N-CH(CH₃)₂ - e⁻ → [Ph-N=N-CH(CH₃)₂]⁺• Reduction: Ph-N=N-CH(CH₃)₂ + e⁻ → [Ph-N=N-CH(CH₃)₂]⁻•

The resulting radical cations or anions are typically highly reactive intermediates. The photolysis of aryldiazomethanes in the presence of amines has been shown to involve electron transfer in competition with the loss of nitrogen. rsc.org The study of electron transfer reactions in crowded, unsymmetrical molecules has shown that significant structural changes can accompany the redox process. nih.gov

Acid-Base Catalyzed Transformations

The reactivity of this compound can be significantly influenced by the presence of acids or bases.

Acid Catalysis: In the presence of acid, the azo group can be protonated. This protonation can facilitate the decomposition of the diazene (B1210634), potentially leading to different products than those observed in thermal decomposition. Azo coupling reactions, which are used to synthesize azo compounds, are typically carried out under controlled pH conditions, highlighting the role of acid-base equilibria in the chemistry of these molecules. youtube.com The reaction of an acid with a base is a neutralization reaction, which is a type of double displacement reaction. libretexts.org

Base Catalysis: Strong bases can induce elimination reactions in molecules containing suitable leaving groups. byjus.comlumenlearning.commasterorganicchemistry.com In the context of diazenes, base-catalyzed reactions could potentially involve deprotonation at a carbon atom adjacent to the azo group, leading to the formation of an intermediate that could then eliminate nitrogen. Elimination reactions often follow either an E1 (unimolecular) or E2 (bimolecular) mechanism, with the latter being favored by strong bases. byjus.comlumenlearning.com The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted alkene. masterorganicchemistry.com In some cases of nucleophilic aromatic substitution, elimination-addition mechanisms involving highly reactive benzyne (B1209423) intermediates can occur under strongly basic conditions. libretexts.org

Kinetic and Thermodynamic Considerations in Reactivity Studies

The study of the kinetics and thermodynamics of the reactions of this compound is essential for a complete understanding of its reactivity profile.

Kinetic Analysis: Kinetic studies of the thermal decomposition of azo compounds allow for the determination of key parameters such as the rate constant, activation energy, and pre-exponential factor. nih.govresearchgate.netnih.govresearchgate.net These parameters provide quantitative information about the reaction rate and its temperature dependence. For example, the Coats-Redfern, Horowitz-Metzger, and Broido methods can be used to analyze data from thermogravimetric analysis (TGA) to determine kinetic parameters of thermal decomposition. nih.govresearchgate.netnih.govresearchgate.net

Thermodynamic Analysis: Thermodynamic parameters, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, provide insight into the energy changes and spontaneity of a reaction. youtube.com For azo coupling reactions, the formation of the kinetically favored product may occur initially, which then equilibrates to the more thermodynamically stable product. youtube.com The thermodynamic stability of alkenes formed in elimination reactions, for instance, influences the product distribution according to Zaitsev's rule. masterorganicchemistry.com

Table 2: Key Kinetic and Thermodynamic Parameters in Reactivity Studies

| Parameter | Symbol | Description | Relevance |

| Rate Constant | k | Proportionality constant relating reaction rate to reactant concentrations. | Quantifies the speed of a reaction. |

| Activation Energy | Ea | The minimum energy required for a reaction to occur. | A higher Ea implies a slower reaction rate at a given temperature. |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy in going from reactants to the transition state. | Provides information about the energy barrier of the reaction. |

| Entropy of Activation | ΔS‡ | The change in entropy in going from reactants to the transition state. | Reflects the change in disorder in forming the transition state. |

| Gibbs Free Energy of Activation | ΔG‡ | The change in Gibbs free energy in going from reactants to the transition state. | Determines the spontaneity of forming the transition state. |

A comprehensive analysis of these kinetic and thermodynamic parameters allows for the prediction and control of the chemical behavior of this compound in various reaction conditions.

Photochemical and Photophysical Investigations of E 1 Phenyl 2 Propan 2 Yl Diazene

Photoisomerization Mechanisms (E/Z) and Quantum Yields

The hallmark of azo compounds is their ability to undergo reversible photoisomerization between the more stable E (trans) and the less stable Z (cis) isomers upon irradiation with light. For typical alkyl-aryl diazenes, irradiation with UV light, often corresponding to the intense π→π* transition, induces the E to Z isomerization. The reverse process, Z to E isomerization, can be triggered by irradiation with visible light, which typically excites the n→π* transition of the Z isomer, or it can occur thermally.

The photoisomerization of azobenzenes is known to proceed via two primary mechanisms:

Inversion: This mechanism involves a semi-linear transition state where one of the nitrogen atoms inverts its geometry. It is generally considered the preferred pathway for the n→π* excited state.

Rotation: This pathway involves rotation around the N=N double bond and is more commonly associated with the π→π* excited state.

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that isomerize to the number of photons absorbed. For (E)-1-Phenyl-2-(propan-2-yl)diazene, specific quantum yields for the E→Z and Z→E processes have not been reported. In related azo compounds, these values are highly dependent on the substituents and the solvent environment.

Table 4.1.1: Reported Quantum Yields for Related Azo Compounds

| Compound | Solvent | Excitation Wavelength (nm) | Φ (E→Z) | Φ (Z→E) |

|---|---|---|---|---|

| Azobenzene | n-Hexane | 313 | 0.11 | 0.42 |

| 4-Methoxyazobenzene | n-Hexane | 313 | 0.09 | 0.49 |

Excited State Dynamics and Lifetimes

Upon absorption of a photon, this compound would be promoted to an electronically excited state. The dynamics of these excited states are typically very rapid, occurring on the picosecond or even femtosecond timescale. Following excitation, the molecule quickly relaxes to the lowest excited singlet state (S₁). From this state, it can either decay back to the ground state (S₀) via fluorescence or non-radiative decay, or it can undergo intersystem crossing to a triplet state (T₁). Isomerization is a key deactivation pathway from the excited state.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are used to measure the lifetimes of these excited states. However, no such studies have been published for this compound. Research on other azo compounds has shown that excited-state lifetimes are typically short, which is consistent with the efficient and rapid nature of the photoisomerization process.

Table 4.2.1: Representative Excited State Lifetimes for Azobenzene

| Excited State | Solvent | Lifetime |

|---|---|---|

| S₂ (π→π*) | Cyclohexane | ~100 fs |

| S₁ (n→π*) | Cyclohexane | < 1 ps |

Photolytic Decomposition and Photoinduced Radical Formation

In addition to photoisomerization, irradiation of azo compounds can lead to photolytic decomposition, which involves the cleavage of the C-N or N=N bonds. For asymmetrically substituted diazenes like this compound, photolysis can lead to the formation of distinct radical species. Cleavage of the C-N bonds would be expected to generate a phenyl radical and an isopropyl radical, along with molecular nitrogen (N₂).

(E)-Ph-N=N-iPr + hν → Ph• + N₂ + •iPr

The formation of these radicals is a key step in the use of some azo compounds as radical initiators for polymerization and other chemical reactions. The efficiency of photolytic decomposition versus photoisomerization is dependent on the molecular structure, the wavelength of light used, and the solvent. No specific studies on the photolytic products or radical formation pathways for this compound have been reported in the literature.

Solvent Effects on Photoreactivity

The surrounding solvent environment can significantly influence the photochemical and photophysical properties of azo compounds. Key solvent properties that have an effect include:

Polarity: The polarity of the solvent can affect the energies of the ground and excited states, leading to shifts in the absorption spectra (solvatochromism). For azo compounds, the n→π* transition often shows a blue shift (hypsochromic shift) in more polar solvents, while the π→π* transition may show a red shift (bathochromic shift).

Viscosity: The viscosity of the solvent can impact the isomerization mechanism. In highly viscous media, rotational mechanisms may be hindered, which can affect the quantum yield and the rate of isomerization.

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the nitrogen atoms of the azo group, which can alter the excited state dynamics and photoreactivity.

While these general principles are well-established for the azobenzene family, the specific influence of different solvents on the photoreactivity of this compound has not been documented.

Coordination Chemistry of E 1 Phenyl 2 Propan 2 Yl Diazene with Transition Metals

Ligand Properties and Metal-Diazene Bonding Characterization

(E)-1-Phenyl-2-(propan-2-yl)diazene features an azo functional group (-N=N-) flanked by a phenyl and an isopropyl group. The electronic and steric properties of these substituents are expected to significantly influence its coordination behavior. The phenyl group, with its π-system, could engage in electronic delocalization, affecting the electron density on the nitrogen atoms. The bulky isopropyl group would introduce steric hindrance, which could dictate the coordination geometry and the stability of the resulting metal complexes.

Table 1: Postulated Coordination Properties of this compound

| Property | Postulated Characteristic | Rationale |

| Coordination Mode | Monodentate or bridging | The two nitrogen atoms can coordinate to a single metal center or bridge two metal centers. |

| Donor/Acceptor Ability | σ-donor, π-acceptor | Typical for azo compounds, enabling formation of stable complexes with transition metals. |

| Steric Influence | Moderate to high | The isopropyl group is expected to impose significant steric constraints around the coordination site. |

| Electronic Influence | Modified by phenyl and isopropyl groups | The electron-withdrawing/donating nature of the substituents will tune the ligand's electronic properties. |

Synthesis and Characterization of Metal-Diazene Complexes

The synthesis of transition metal complexes with this compound would likely follow established methods in coordination chemistry. These methods typically involve the reaction of a suitable metal precursor (e.g., a metal halide or carbonyl) with the diazene (B1210634) ligand in an appropriate solvent. The choice of solvent and reaction conditions (temperature, reaction time) would be crucial in isolating the desired complex.

Characterization of any resulting complexes would employ a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be instrumental in observing the shift of the N=N stretching frequency upon coordination, providing insight into the strength of the metal-ligand bond. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would help to elucidate the structure of the complex in solution. X-ray crystallography would provide definitive information on the solid-state structure, including bond lengths and angles, and the precise coordination geometry around the metal center.

Catalytic Applications of Diazene-Metal Complexes in Organic Transformations

Metal complexes containing diazene ligands have been explored as catalysts in various organic transformations. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the catalyst. Given the structural features of this compound, its metal complexes could potentially be investigated for catalytic applications in reactions such as:

Hydrogenation and Transfer Hydrogenation: The diazene ligand could play a role in the activation of H₂ or other hydrogen sources.

C-C and C-N Coupling Reactions: The metal center, modulated by the diazene ligand, could facilitate the formation of new carbon-carbon or carbon-nitrogen bonds.

Polymerization Reactions: The steric bulk of the ligand could influence the stereochemistry of polymerization processes.

However, without experimental studies, these remain speculative areas of research.

Spectroscopic Probes of Metal-Ligand Interactions in Catalysis

In-situ spectroscopic techniques are powerful tools for studying the mechanism of catalytic reactions. If catalytically active complexes of this compound were to be developed, techniques such as in-situ IR and NMR spectroscopy could be employed to monitor the changes in the ligand and the metal center during the catalytic cycle. These studies could help to identify key intermediates and understand the role of the diazene ligand in the catalytic process. For instance, changes in the N=N stretching frequency in the IR spectrum could indicate the involvement of the diazene moiety in substrate activation or product release.

Computational and Theoretical Chemistry Studies of E 1 Phenyl 2 Propan 2 Yl Diazene

Electronic Structure Calculations and Molecular Orbital Analysis

Computational studies on diazenes and their derivatives heavily rely on Density Functional Theory (DFT) to investigate their electronic structure. osti.govresearchgate.netiiste.org For a molecule like (E)-1-Phenyl-2-(propan-2-yl)diazene, DFT methods, such as B3LYP, are employed to determine the optimized geometry, electronic energies, and the distribution of electron density. researchgate.netias.ac.inajchem-a.com

A key aspect of these analyses is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are crucial for understanding the molecule's reactivity, including its susceptibility to nucleophilic and electrophilic attack. ias.ac.inajchem-a.com In aryl-azo compounds, the HOMO is often associated with the phenyl ring and the azo group, while the LUMO is typically delocalized over the entire π-system. The energy gap between the HOMO and LUMO provides insights into the molecule's electronic stability and its absorption properties in UV-visible spectroscopy. scirp.org

Table 1: Representative Theoretical Approaches for Electronic Structure Analysis of Diazene (B1210634) Derivatives

| Computational Method | Basis Set | Properties Investigated | Reference |

| Density Functional Theory (DFT) | 6-311++G(d,p) | Optimized geometry, electronic energies, HOMO-LUMO gap | osti.gov |

| Time-Dependent DFT (TD-DFT) | 6-31+G(d,p) | Electronic transitions, absorption spectra | nih.gov |

| Natural Bond Orbital (NBO) | Various | Charge distribution, hyperconjugative interactions | rsc.org |

Reaction Pathway Modeling and Transition State Characterization

The thermal and photochemical reactivity of diazenes, particularly their isomerization and decomposition pathways, are extensively studied using computational methods. For this compound, two primary reaction pathways are of interest: E/Z isomerization and thermal decomposition.

Computational modeling can elucidate the mechanisms of these reactions by locating the transition state (TS) structures and calculating the associated activation energies. osti.govacs.org For the E/Z isomerization of diazenes, two mechanisms are generally considered: an in-plane inversion mechanism and an out-of-plane rotational mechanism. DFT calculations can determine the preferred pathway by comparing the energy barriers of the respective transition states. researchgate.net

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational chemistry plays a vital role in predicting spectroscopic data, which can then be used to interpret experimental results and support proposed reaction mechanisms. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra.

Calculated IR spectra, obtained from frequency calculations following a geometry optimization, can help in the identification of characteristic vibrational modes, such as the N=N stretch. ajchem-a.com Theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. scienceopen.com

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govillinois.edu By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help assign the absorption bands observed in the experimental UV-visible spectrum of this compound and its potential isomers or degradation products.

Conformation Analysis and Stereochemical Influences

The presence of the bulky propan-2-yl group and the phenyl ring in this compound suggests the possibility of multiple conformers due to rotation around single bonds. Conformational analysis, typically performed using molecular mechanics or DFT, can identify the most stable conformers and the energy barriers between them. lippertt.ch

Solvation Models and Environmental Effects on Reactivity

The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate the effect of a solvent on the electronic structure and reactivity of a solute.

For this compound, both implicit and explicit solvation models can be applied. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium and are effective for capturing bulk solvent effects on reaction energetics. frontiersin.orgmdpi.comyoutube.com Explicit models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which might be relevant in protic solvents. frontiersin.org These models are crucial for accurately predicting reaction rates and equilibria in solution. frontiersin.org

Derivatization Strategies and Functionalization of E 1 Phenyl 2 Propan 2 Yl Diazene Scaffolds

Regioselective Functionalization Approaches on the Phenyl Ring

The derivatization of the phenyl ring of (E)-1-phenyl-2-(propan-2-yl)diazene is predominantly governed by the directing effects of the azo group in electrophilic aromatic substitution reactions. The diazene (B1210634) linkage (–N=N–) generally acts as a deactivating group and a meta-director. This is due to the electron-withdrawing nature of the azo group, which decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack than benzene (B151609).

The deactivating nature of the azo group means that electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, require harsher conditions than those needed for activated benzene derivatives. The substitution will preferentially occur at the meta-position relative to the diazene group. For instance, the nitration of this compound would be expected to yield primarily (E)-1-(3-nitrophenyl)-2-(propan-2-yl)diazene.

However, it is possible to achieve ortho- and para-substitution by introducing an activating group onto the phenyl ring. For example, if a hydroxyl or amino group is present, its strong ortho-, para-directing influence will override the meta-directing effect of the azo group.

Recent advances in C-H activation and functionalization offer alternative routes for the regioselective derivatization of the phenyl ring in azobenzene derivatives. These methods can provide access to substitution patterns that are not achievable through traditional electrophilic aromatic substitution.

| Reaction Type | Typical Reagents | Expected Major Product Position | Controlling Factor |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | meta | Azo group as meta-director |

| Halogenation | Br₂/FeBr₃ | meta | Azo group as meta-director |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | meta | Azo group as meta-director |

| Substitution with Activating Group (e.g., -OH) | Varies | ortho, para | Directing effect of the activating group |

Modification of the Isopropyl Moiety for Tunable Reactivity

Modification of the isopropyl group in this compound presents a different set of synthetic challenges and opportunities compared to the functionalization of the phenyl ring. The reactivity of the isopropyl moiety is primarily centered on the C-H bonds of the methyl groups and the tertiary carbon.

One potential strategy for functionalizing the isopropyl group is through free radical halogenation. Under UV light or with a radical initiator, the hydrogen atoms on the isopropyl group can be substituted with halogens, such as bromine or chlorine. This reaction would likely lead to a mixture of products, with substitution occurring at both the primary and tertiary positions. The resulting haloalkane derivatives can then serve as precursors for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Another approach involves the oxidation of the isopropyl group. Strong oxidizing agents can potentially oxidize the isopropyl group, although this may also affect the diazene linkage. Milder, more selective oxidation methods could potentially lead to the formation of alcohols or ketones at the tertiary carbon.

While direct C-H functionalization of the isopropyl group is challenging, recent advancements in catalysis may offer future possibilities. The development of catalysts that can selectively activate and functionalize specific C-H bonds in alkyl groups could provide a powerful tool for modifying the isopropyl moiety of this compound.

Synthesis of Poly-Diazene Structures and Multi-Functional Materials

The this compound scaffold can be utilized as a building block for the synthesis of larger, more complex molecules, including polymers and multi-functional materials. By incorporating polymerizable functional groups onto the phenyl ring or the isopropyl moiety, this diazene derivative can be integrated into polymer chains.

For example, a vinyl group could be introduced onto the phenyl ring via a Heck or Suzuki coupling reaction. The resulting monomer could then be polymerized through standard radical or transition-metal-catalyzed polymerization methods to yield a polymer with pendant diazene units. Such polymers may exhibit interesting photoresponsive or redox properties due to the presence of the azo functionality.

Alternatively, bifunctional diazene derivatives can be prepared and used in condensation polymerization. For instance, a derivative with carboxylic acid groups on both the phenyl ring and a modified alkyl chain could be condensed with a diol or diamine to form a polyester or polyamide, respectively. These materials could find applications in areas such as data storage, molecular switches, and smart textiles.

The synthesis of dendrimers and other highly branched structures incorporating the this compound unit is another area of interest. These materials could exhibit unique photophysical properties arising from the spatial arrangement and electronic interactions of multiple diazene chromophores.

| Material Type | Synthetic Strategy | Potential Functional Groups | Potential Applications |

|---|---|---|---|

| Side-chain Polymer | Polymerization of a functionalized monomer | -CH=CH₂, -COOH, -OH | Photoresponsive materials, sensors |

| Main-chain Polymer | Condensation polymerization | -COOH, -OH, -NH₂ on both ends | Smart textiles, data storage |

| Dendrimer | Convergent or divergent synthesis | Multiple reactive sites | Molecular switches, light-harvesting systems |

Mechanistic Implications of Substituent Effects on Reactivity

The reactivity of the this compound scaffold is highly sensitive to the electronic nature of substituents on the phenyl ring. These substituent effects can be quantified using the Hammett equation, which provides a linear free-energy relationship between the reaction rates or equilibrium constants of a series of reactions and the electronic properties of the substituents.

For reactions involving the phenyl ring, electron-donating groups (EDGs) increase the electron density of the ring, thereby accelerating the rate of electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) decrease the electron density and slow down the reaction. The Hammett plot for such a reaction would show a negative rho (ρ) value, indicating that the reaction is favored by electron-donating substituents.

Substituents also have a profound effect on the photochemistry of the diazene group, particularly its E/Z isomerization. The energy of the n→π* and π→π* electronic transitions, which are responsible for the photoisomerization, can be tuned by the introduction of different functional groups. EDGs tend to red-shift (lower the energy of) the π→π* transition, while EWGs can have a more complex effect. The rate of thermal Z-to-E isomerization is also influenced by substituents, with both electronic and steric factors playing a role.

Understanding these substituent effects is crucial for the rational design of this compound derivatives with tailored reactivity and photophysical properties for specific applications.

| Substituent Type | Effect on Phenyl Ring Reactivity (EAS) | Effect on π→π* Transition | Hammett σ Constant |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Activating (rate increases) | Red-shift (lower energy) | Negative |

| Electron-Withdrawing (e.g., -NO₂) | Deactivating (rate decreases) | Blue-shift (higher energy) | Positive |

| Halogens (e.g., -Cl) | Deactivating (rate decreases) | Minimal shift | Positive |

Advanced Analytical and Spectroscopic Techniques for Mechanistic Elucidation of E 1 Phenyl 2 Propan 2 Yl Diazene Reactions

Time-Resolved Spectroscopy for Kinetic Studies (e.g., flash photolysis, transient absorption)

Time-resolved spectroscopy is a powerful tool for studying the kinetics of photochemical reactions by monitoring the formation and decay of transient species on timescales ranging from femtoseconds to seconds. nih.govyoutube.com Techniques like laser flash photolysis (LFP) and transient absorption (TA) spectroscopy are central to understanding the primary steps following photoexcitation of (E)-1-Phenyl-2-(propan-2-yl)diazene.

In a typical TA experiment, a short, intense "pump" laser pulse excites the diazene (B1210634) molecule. nih.govyoutube.com A second, lower-intensity "probe" pulse, often a broadband white light continuum, is passed through the sample at a variable time delay after the pump pulse. youtube.com The difference in the absorption spectrum of the sample before and after excitation (ΔA) is recorded, providing a snapshot of the transient species present at that delay time. youtube.com

For this compound, photoexcitation initially populates an electronically excited singlet state (S1). This excited state can then undergo several processes, including intersystem crossing to a triplet state (T1), fluorescence, or, more commonly for diazenes, dissociation of the C-N or N=N bonds. Computational studies on analogous compounds like 1-phenyl-1-diazopropane suggest that decomposition often proceeds via conical intersections from the S1 state, leading to the formation of a carbene intermediate and molecular nitrogen. nih.gov

The transient absorption spectra would reveal key intermediates. The initial excited state (S1) would have its own characteristic absorption. As it decays, new absorption bands corresponding to subsequent intermediates, such as the 1-phenyl-1-propyl carbene in the case of the diazopropane (B8614946) analogue, would appear. nih.gov By monitoring the rise and decay of these absorption signals at specific wavelengths, the rate constants for each step in the reaction sequence can be determined.

Table 1: Hypothetical Transient Species and Kinetic Data from Flash Photolysis of this compound

| Transient Species | Observed λmax (nm) | Lifetime (τ) | Decay Pathway |

| Excited Singlet State [S1] | ~450 | < 1 ns | Dissociation, Intersystem Crossing |

| Phenyl Radical (C₆H₅•) | ~300, ~535 | Variable | H-abstraction, Recombination |

| Isopropyl Radical ((CH₃)₂CH•) | < 250 | Variable | Dimerization, Disproportionation |

| Phenyldiazenyl Radical (C₆H₅N₂•) | ~310 | μs | N₂ extrusion |

This table is illustrative, based on known data for similar radical and excited state species.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the direct detection and characterization of species with unpaired electrons, i.e., radicals. nih.gov Since the thermal or photochemical decomposition of this compound is expected to proceed via radical intermediates, EPR provides definitive evidence for their formation.

Homolytic cleavage of the C-N bond in this compound would generate a phenyl radical (C₆H₅•) and an isopropyl radical ((CH₃)₂CH•). Alternatively, cleavage of the N=N bond, though less common as a primary step, could lead to other radical species. The most anticipated pathway involves the concerted or stepwise cleavage of both C-N bonds, releasing nitrogen gas and forming a radical pair in a solvent cage: [phenyl radical + isopropyl radical].

An EPR experiment on a reacting sample of the diazene would show a spectrum composed of signals from all paramagnetic species present. researchgate.net Each radical has a characteristic g-value and hyperfine coupling constants (A), which arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N) in the molecule. These parameters act as a fingerprint for the radical's identity. For instance, the phenyldiazenyl radical (C₆H₅N₂•), a potential intermediate, has been studied and its EPR parameters are known. acs.org The detection of persistent radicals can be achieved by performing the photolysis within the EPR cavity, sometimes at low temperatures to increase their lifetime. rsc.org

Table 2: Representative EPR Spectroscopic Parameters for Potential Radical Intermediates

| Radical Species | g-value (isotropic) | Hyperfine Coupling Constants (A) |

| Phenyl Radical (C₆H₅•) | ~2.0024 | a(H_ortho) ≈ 1.8 mT, a(H_meta) ≈ 0.6 mT, a(H_para) ≈ 0.2 mT |

| Isopropyl Radical ((CH₃)₂CH•) | ~2.0026 | a(α-H) ≈ 2.2 mT, a(β-H) ≈ 2.5 mT |

| Phenyldiazenyl Radical (C₆H₅N₂•) | ~2.0015 | a(Nα) ≈ 1.0 mT, a(Nβ) ≈ 0.5 mT |

Note: These are typical literature values for these radicals and serve as a reference for identification.

In Situ Spectroscopic Monitoring of Reaction Progress

NMR Spectroscopy: For reactions that occur on a slower timescale (minutes to hours), Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction directly in the NMR tube. By acquiring spectra at regular intervals, one can observe the decrease in the intensity of proton (¹H) or carbon (¹³C) signals corresponding to the starting diazene and the simultaneous increase in signals corresponding to the final products (e.g., benzene (B151609) and cumene). This provides a detailed picture of the product distribution as a function of time and confirms the reaction's stoichiometry.

Advanced Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique for detecting and identifying molecules by their mass-to-charge ratio (m/z). rsc.org While traditional MS is an ex situ technique, modern soft ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the direct sampling of a reacting solution, enabling the detection of charged or easily ionizable reaction intermediates. nih.gov

Although radical intermediates are neutral and not directly observable by conventional MS, the technique can identify their subsequent products or charged intermediates in alternative ionic reaction pathways. For example, if the reaction is carried out under conditions where protonation can occur, ESI-MS could detect the protonated diazene [M+H]⁺. If the reaction involves charged catalysts or additives, MS can identify adducts between the substrate and these species. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be used to gain structural information. An ion corresponding to a suspected intermediate can be mass-selected and then fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides clues to the structure of the parent ion, helping to confirm its identity. rsc.org

Table 3: Potential Ions Detectable by ESI-MS during Reaction of this compound (MW ≈ 148.2)

| Ion | Formula | Expected m/z (for ¹²C, ¹H, ¹⁴N) | Potential Origin |

| [M+H]⁺ | [C₉H₁₃N₂]⁺ | 149.11 | Protonated starting material |

| [M+Na]⁺ | [C₉H₁₂N₂Na]⁺ | 171.09 | Sodium adduct of starting material |

| [Product+H]⁺ | [C₉H₁₃]⁺ | 121.10 | Protonated cumene (B47948) (product) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Elucidation

NMR spectroscopy is a cornerstone for the structural elucidation of the stable starting materials and final products in a reaction. researchgate.net For this compound, ¹H and ¹³C NMR spectra provide unambiguous confirmation of its structure. Two-dimensional NMR techniques like NOESY can be used to definitively establish the (E)-geometry by observing through-space correlations between the phenyl protons and the isopropyl proton. researchgate.net

Beyond simple structural analysis, NMR can provide profound insight into the reaction mechanism itself. A particularly powerful technique for studying radical reactions is Chemically Induced Dynamic Nuclear Polarization (CIDNP). CIDNP results in non-Boltzmann population of nuclear spin states, leading to dramatically enhanced absorption or emission signals in the NMR spectrum for products formed from a geminate radical pair.

If the decomposition of this compound proceeds through a caged radical pair [phenyl radical • • isopropyl radical], the products that form within this cage (e.g., cumene via recombination) or escape the cage will exhibit strong CIDNP effects. Observing these polarized signals provides unequivocal proof of a radical-pair mechanism, a level of mechanistic detail that is difficult to obtain by other means.

Future Research Directions and Emerging Paradigms in E 1 Phenyl 2 Propan 2 Yl Diazene Chemistry

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The field of organic synthesis is increasingly shifting towards more sustainable and efficient methods. Flow chemistry, where reactions are run in continuous streams rather than in batches, offers significant advantages in terms of safety, scalability, and control over reaction parameters. For the synthesis of diazenes, flow chemistry could enable better control over potentially hazardous intermediates and allow for rapid optimization of reaction conditions. Sustainable synthesis methodologies focus on reducing waste, using less hazardous reagents, and improving energy efficiency. An emerging sustainable method for diazene (B1210634) synthesis involves an electrochemical approach using a SuFEx (Sulfur(VI) Fluoride Exchange) strategy, which avoids the need for harsh chlorinating reagents. rsc.org This method has been shown to be effective for a variety of unsymmetrical diazenes. rsc.org Another green approach involves using eco-friendly reductants like glucose for the synthesis of related azoxybenzenes, a class of compounds closely related to diazenes.

Exploration of Novel Application Areas Beyond Polymerization

While some diazenes are known as initiators in polymerization reactions, their potential applications extend much further. The N=N double bond can be sensitive to stimuli such as light and pH, making diazenes interesting candidates for molecular switches and sensors. Aryldiazenes, for instance, are key components in photoresponsive materials. rsc.org Furthermore, related azo compounds have been investigated for their biological activity and are found in some pharmaceuticals. rsc.org Future research could explore the specific properties of the phenyl and propan-2-yl substituents in "(E)-1-Phenyl-2-(propan-2-yl)diazene" to see if they confer any unique electronic or steric properties that could be exploited in areas like medicinal chemistry or materials science.

Development of Advanced Theoretical Models for Predictive Chemistry

Theoretical and computational chemistry are powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. For a molecule like "this compound," advanced theoretical models could be used to:

Calculate its geometric and electronic structure.

Predict its spectroscopic properties (e.g., UV-Vis, NMR).

Model the thermal and photochemical stability of the (E) and (Z) isomers.

Simulate reaction pathways for its synthesis and decomposition. Such predictive models can accelerate the discovery of new reactions and applications, saving significant time and resources in the laboratory.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique properties of the diazene functional group make it a target for integration into advanced materials. For example, the ability of some diazenes to undergo reversible E/Z isomerization upon light irradiation makes them suitable for creating light-responsive polymers, smart surfaces, or drug-delivery systems. Interdisciplinary research could involve attaching "this compound" or similar molecules to polymer backbones or nanoparticle surfaces. This could lead to new materials with tunable optical, mechanical, or chemical properties, finding use in fields from electronics to biomedicine.

Challenges and Opportunities in Stereocontrolled Diazene Synthesis

A major challenge in diazene chemistry is the stereocontrolled synthesis of one isomer over the other (E vs. Z). The (E)-isomer is typically more thermodynamically stable, but specific applications might require the less stable (Z)-isomer. Developing synthetic methods that provide high stereoselectivity is a key area of research. This often involves the use of specific catalysts or reagents that can control the geometry of the N=N bond as it is formed. Opportunities lie in designing new catalytic systems, potentially using transition metals or organocatalysts, that can selectively produce the desired stereoisomer of unsymmetrical diazenes like "this compound." Success in this area would unlock the full potential of these molecules for applications that depend on specific geometric arrangements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.